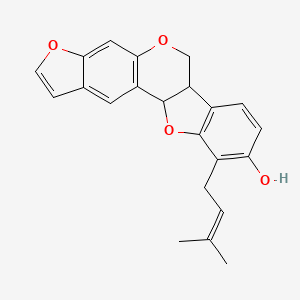

Erybraedin E

Description

Structure

3D Structure

Properties

CAS No. |

119269-73-7 |

|---|---|

Molecular Formula |

C22H20O4 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

18-(3-methylbut-2-enyl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaen-17-ol |

InChI |

InChI=1S/C22H20O4/c1-12(2)3-4-15-18(23)6-5-14-17-11-25-20-10-19-13(7-8-24-19)9-16(20)22(17)26-21(14)15/h3,5-10,17,22-23H,4,11H2,1-2H3 |

InChI Key |

VAVHXRDWDOYXSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=C5C=COC5=C4)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isolation of Erybraedin E from Erythrina Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erybraedin E, a prenylated pterocarpan found in plants of the Erythrina genus, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the isolation and characterization of this compound. It includes a detailed, generalized experimental protocol derived from methodologies used for similar compounds isolated from Erythrina species, alongside a summary of its known biological activities. This document aims to serve as a valuable resource for researchers involved in natural product chemistry, pharmacology, and drug discovery.

Introduction

The genus Erythrina, belonging to the Fabaceae family, is a rich source of structurally diverse secondary metabolites, including alkaloids and flavonoids. Among these, the pterocarpans, a class of isoflavonoids, have demonstrated a range of biological activities. This compound is a member of this class, and its isolation and characterization are crucial for further pharmacological investigation and potential therapeutic development. This guide outlines the necessary steps for its extraction, purification, and identification.

Experimental Protocols

Plant Material Collection and Preparation

-

Plant Part: The stem bark or root bark of an appropriate Erythrina species known to contain pterocarpans is collected.

-

Preparation: The collected plant material is air-dried in the shade to prevent the degradation of phytochemicals. Once thoroughly dried, the material is ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Initial Extraction: The powdered plant material is subjected to sequential solvent extraction, starting with a non-polar solvent and progressing to more polar solvents. A common sequence is n-hexane, followed by dichloromethane (or chloroform), ethyl acetate, and finally methanol. This process is typically carried out at room temperature with continuous stirring for 72 hours for each solvent.

-

Solvent Removal: After each extraction step, the filtrate is collected, and the solvent is removed under reduced pressure using a rotary evaporator to yield the respective crude extracts.

Chromatographic Purification

-

Column Chromatography: The dichloromethane or ethyl acetate crude extract, which is likely to contain this compound, is subjected to column chromatography for fractionation.

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used as the adsorbent.

-

Mobile Phase: A gradient solvent system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. For example, the elution can begin with 100% n-hexane, followed by gradients of n-hexane:ethyl acetate (e.g., 95:5, 90:10, 85:15, etc.), and ending with 100% ethyl acetate.

-

-

Fraction Collection and Analysis: Fractions of a specific volume are collected sequentially and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system. Fractions with similar TLC profiles are pooled together.

-

Further Purification: The fractions containing the compound of interest may require further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Characterization of this compound

Due to the lack of publicly available experimental spectroscopic data for this compound, this section outlines the standard analytical techniques that would be employed for its structure elucidation.

Spectroscopic Data

| Technique | Expected Data Type |

| ¹H NMR (Proton NMR) | Provides information on the number of different types of protons, their chemical environment, and their connectivity. Expected signals would include aromatic protons, protons of the pterocarpan skeleton, and protons of the prenyl group. |

| ¹³C NMR (Carbon-13 NMR) | Indicates the number of different types of carbon atoms in the molecule. The spectrum would show signals for aromatic carbons, carbons of the heterocyclic rings, and carbons of the prenyl substituent. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. The high-resolution mass spectrum (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. Fragmentation patterns can offer clues about the structure. |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the molecule, which is characteristic of the chromophoric system. Pterocarpans typically exhibit absorption maxima in the UV region, which can be useful for identification and quantification. |

Biological Activity of this compound

Antibacterial Activity

This compound has demonstrated antibacterial activity, particularly against Gram-positive bacteria. A study on flavonoids from Erythrina eriotricha reported the following activity for this compound[1]:

| Bacterial Strain | Activity | MIC (Minimum Inhibitory Concentration) |

| Staphylococcus aureus 209P | Significant | 8.3 mg/L |

The structure-activity relationship of pterocarpans from African Erythrina species suggests that the presence and substitution pattern of prenyl and hydroxyl groups on the aromatic rings are crucial for their antibacterial efficacy.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the isolation of this compound and the logical relationship of its structural features to its biological activity.

Conclusion

This technical guide provides a foundational framework for the isolation and characterization of this compound from Erythrina species. While a definitive, published protocol and complete spectroscopic dataset for this compound are currently elusive, the methodologies outlined herein, based on the isolation of similar compounds, offer a robust starting point for researchers. The documented antibacterial activity of this compound underscores its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile and to develop optimized and scalable isolation procedures.

References

The Biosynthesis of Erybraedin E: A Technical Guide for Researchers

Abstract

Erybraedin E, a diprenylated pterocarpan with significant biological activities, belongs to the vast family of isoflavonoids. Its complex structure arises from the intricate phenylpropanoid pathway, culminating in a series of specific enzymatic modifications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon established knowledge of isoflavonoid and pterocarpan biosynthesis. It is intended for researchers, scientists, and drug development professionals engaged in the study and application of complex natural products. This document details the precursor molecules, key enzymatic steps, and proposed late-stage modifications leading to the formation of this compound. Furthermore, it presents available quantitative data for related enzymes, outlines relevant experimental protocols, and provides visual representations of the biosynthetic pathway and associated experimental workflows to facilitate a deeper understanding of this complex biochemical process.

Introduction

Isoflavonoids are a class of phenolic compounds predominantly found in leguminous plants, where they play crucial roles in plant defense and symbiotic nitrogen fixation.[1] Their structural similarity to estrogens has also made them a subject of intense research for their potential health benefits in humans.[2] Pterocarpans, a major subgroup of isoflavonoids, are characterized by a tetracyclic ring system and often exhibit potent antimicrobial and medicinal properties.[3]

This compound is a diprenylated pterocarpan isolated from plants of the Erythrina genus.[4][5] The addition of two prenyl groups to the pterocarpan skeleton significantly enhances its lipophilicity and biological activity.[6] While the complete biosynthetic pathway of this compound has not been fully elucidated in a single organism, extensive research on the biosynthesis of related isoflavonoids and pterocarpans, particularly the phytoalexin glyceollin in soybean, provides a robust framework for proposing a putative pathway.[3][7]

This guide synthesizes the current understanding of the multi-step enzymatic cascade leading to the formation of this compound, from primary metabolism to the final complex structure.

The Phenylpropanoid and Isoflavonoid Core Pathways

The biosynthesis of all isoflavonoids, including this compound, begins with the essential amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of three core enzymes convert L-phenylalanine to p-coumaroyl-CoA, a key metabolic intermediate.[2]

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

The subsequent steps involve the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, derived from acetyl-CoA, to form the characteristic C6-C3-C6 backbone of flavonoids.

-

Chalcone Synthase (CHS): Catalyzes the sequential condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to produce naringenin chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to its corresponding flavanone, naringenin.

The commitment to the isoflavonoid branch of the flavonoid pathway is orchestrated by a key enzyme:

-

Isoflavone Synthase (IFS): A cytochrome P450 enzyme that catalyzes the aryl migration of the B-ring from the C2 to the C3 position of the flavanone, forming 2-hydroxyisoflavanone.[8]

-

2-Hydroxyisoflavanone Dehydratase (HID): Catalyzes the dehydration of 2-hydroxyisoflavanone to yield the central isoflavone intermediate, daidzein.[9]

The initial stages of the isoflavonoid biosynthesis pathway are depicted in the following diagram:

Formation of the Pterocarpan Skeleton

The conversion of the isoflavone daidzein into the core pterocarpan structure involves a series of reduction and cyclization reactions.

-

Isoflavone 2'-Hydroxylase (I2'H): A cytochrome P450 enzyme that introduces a hydroxyl group at the 2' position of the B-ring of daidzein, yielding 2'-hydroxydaidzein.[7]

-

Isoflavone Reductase (IFR): Catalyzes the reduction of the double bond in the C-ring of 2'-hydroxydaidzein to form 2'-hydroxyisoflavanone.[10]

-

Vestitone Reductase (VR): Further reduces the carbonyl group in the C-ring of 2'-hydroxyisoflavanone to produce 7,2',4'-trihydroxyisoflavanol.[7]

-

Pterocarpan Synthase (PTS): This dirigent-like protein catalyzes the final ring closure through dehydration to form the characteristic tetracyclic pterocarpan skeleton.[3][7] The product of this reaction is 3,9-dihydroxypterocarpan.

The enzymatic steps from daidzein to the pterocarpan core are illustrated below:

Proposed Late-Stage Modifications: The Prenylation Steps

This compound is characterized by the presence of two prenyl groups attached to the pterocarpan scaffold. The enzymes responsible for these additions are prenyltransferases, which utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. While the specific prenyltransferases for this compound biosynthesis are yet to be identified, the well-studied biosynthesis of the diprenylated pterocarpan glyceollin in soybean provides a strong model.[3][7] In the glyceollin pathway, two distinct prenyltransferases, glycinol 4-dimethylallyltransferase (G4DT) and glycinol 2-dimethylallyltransferase (G2DT), catalyze the regiospecific prenylation of the pterocarpan precursor, (-)-glycinol.[7]

Based on this, it is proposed that the biosynthesis of this compound proceeds through two sequential prenylation steps on the 3,9-dihydroxypterocarpan core.

-

Pterocarpan Prenyltransferase 1 (PPT1) (Putative): Catalyzes the transfer of a DMAPP molecule to one of the available positions on the pterocarpan ring system.

-

Pterocarpan Prenyltransferase 2 (PPT2) (Putative): Catalyzes the second prenylation event at a different position to yield the final this compound structure.

The proposed final steps in the biosynthesis of this compound are shown below:

Quantitative Data

Specific enzyme kinetic data for the biosynthesis of this compound are not currently available in the literature. However, studies on related enzymes in the isoflavonoid pathway provide valuable insights into their catalytic efficiencies. The following table summarizes kinetic parameters for a characterized isoflavone prenyltransferase, LaPT1, from Lupinus albus.[9] This data can serve as a reference for the putative pterocarpan prenyltransferases involved in this compound synthesis.

| Enzyme | Substrate | Apparent Km (µM) | Apparent kcat (s-1) | Apparent kcat/Km (M-1s-1) |

| LaPT1 | Genistein | 15.2 ± 1.8 | 0.14 ± 0.004 | 9,210 |

| LaPT1 | DMAPP | 48.3 ± 7.2 | 0.15 ± 0.005 | 3,110 |

Table 1: Kinetic parameters of the isoflavone prenyltransferase LaPT1 from Lupinus albus.[9]

Experimental Protocols

The elucidation of a complex biosynthetic pathway such as that of this compound relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following outlines key experimental protocols that are central to this area of research.

Heterologous Expression of Biosynthetic Enzymes in Yeast

This technique is crucial for characterizing the function of candidate genes identified through transcriptomics or genome mining. Saccharomyces cerevisiae is a commonly used host for expressing plant-derived enzymes, particularly cytochrome P450s and prenyltransferases.[1]

General Workflow:

-

Gene Isolation and Vector Construction: The full-length cDNA of the candidate gene is amplified from a suitable plant tissue source (e.g., roots or elicited cell cultures of an Erythrina species) and cloned into a yeast expression vector, typically under the control of a strong, inducible promoter (e.g., GAL1).

-

Yeast Transformation: The expression vector is introduced into a suitable yeast strain using methods such as the lithium acetate/polyethylene glycol (LiAc/PEG) transformation protocol.

-

Protein Expression: Transformed yeast cells are grown in appropriate selection media to a desired cell density, and protein expression is induced (e.g., by the addition of galactose).

-

Microsome Isolation (for membrane-bound enzymes): For enzymes like P450s and prenyltransferases, which are often membrane-associated, a microsomal fraction is prepared from the yeast cells by differential centrifugation. This enriches for the recombinant enzyme.

-

Enzyme Assays: The functional activity of the expressed enzyme is then tested by providing the appropriate substrate(s) and co-factors and analyzing the reaction products using techniques like HPLC or LC-MS.

The workflow for heterologous expression and functional characterization is depicted below:

Purification and Characterization of Native Enzymes

While heterologous expression is a powerful tool, characterization of the native enzyme from the source organism is also important to confirm its properties.

General Protocol Outline:

-

Plant Material and Protein Extraction: A significant quantity of the relevant plant tissue is harvested and homogenized in a suitable extraction buffer containing protease inhibitors and stabilizing agents.

-

Fractionation: The crude extract is subjected to differential centrifugation to separate soluble and membrane-bound proteins. For membrane proteins, solubilization with detergents may be necessary.

-

Chromatographic Purification: A series of chromatographic steps are employed to purify the target enzyme. These can include:

-

Ammonium Sulfate Precipitation: To concentrate the protein fraction of interest.

-

Ion-Exchange Chromatography: To separate proteins based on their net charge.

-

Size-Exclusion Chromatography: To separate proteins based on their molecular size.

-

Affinity Chromatography: Using a ligand specific to the enzyme for highly selective purification.

-

-

Purity Assessment: The purity of the final enzyme preparation is assessed using techniques like SDS-PAGE.

-

Biochemical Characterization: The purified enzyme is then used for detailed kinetic studies to determine its substrate specificity, Km, kcat, pH and temperature optima, and inhibitor sensitivities.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound provides a solid foundation for further research into this important class of natural products. The pathway highlights the conserved nature of isoflavonoid biosynthesis while also pointing to the diversification that arises from late-stage modifications like prenylation.

Future research should focus on the definitive identification and characterization of the pterocarpan prenyltransferases from an this compound-producing Erythrina species. This will involve a combination of transcriptomic analysis of elicited plant tissues to identify candidate genes, followed by their functional characterization using the experimental approaches outlined in this guide. A complete understanding of the biosynthetic pathway will not only be of fundamental scientific interest but will also open up avenues for the biotechnological production of this compound and related compounds for pharmaceutical and other applications through metabolic engineering in microbial or plant-based systems. The elucidation of the stereochemical control exerted by the enzymes in this pathway will also be a critical area of investigation.

References

- 1. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prenylated isoflavonoids from the root bark of Erythrina vogelii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. opendata.uni-halle.de [opendata.uni-halle.de]

- 5. Naturally occurring prenylated flavonoids from African Erythrina plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Molecular Characterization of Soybean Pterocarpan 2-Dimethylallyltransferase in Glyceollin Biosynthesis: Local Gene and Whole-Genome Duplications of Prenyltransferase Genes Led to the Structural Diversity of Soybean Prenylated Isoflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vitamin E in Plants: Biosynthesis Pathways, Biofortification Strategies, and Regulatory Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the Physicochemical Properties of Erybraedin E

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the physicochemical properties of Erybraedin E is limited. The information presented in this guide is primarily based on predicted data and information available for structurally related compounds.

Introduction

This compound is a member of the pterocarpan class of isoflavonoids, a group of natural products known for their diverse biological activities. Pterocarpans are characterized by a tetracyclic ring system and are found in various plant species. Due to the scarcity of specific research on this compound, this document compiles the available predicted data for "this compound" and draws upon information from closely related Erybraedin compounds to provide a comprehensive overview for research and drug development purposes.

Physicochemical Properties

Quantitative data for this compound is sparse. The following table summarizes the available predicted data for this compound, which has the molecular formula C22H20O4. It is crucial to note that these values are computational predictions and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C22H20O4 | PubChem |

| Molecular Weight | 348.39 g/mol | PubChem |

| XlogP (Predicted) | 5.0 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Topological Polar Surface Area | 58.9 Ų | PubChem |

| Heavy Atom Count | 26 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 639 | PubChem |

Table 1: Predicted Physicochemical Properties of this compound (C22H20O4)

Experimental Protocols

Due to the lack of specific experimental data for this compound, this section outlines general methodologies for determining the key physicochemical properties of natural products. These protocols can be adapted for the characterization of this compound upon its isolation and purification.

Determination of Melting Point

Methodology: The melting point can be determined using a standard capillary melting point apparatus. A small, purified sample of this compound would be packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance starts to melt to when it becomes completely liquid is recorded as the melting point.

Determination of Boiling Point

Methodology: Given that this compound is likely a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures. A small amount of the sample would be placed in a distillation flask, and the pressure would be lowered using a vacuum pump. The temperature at which the substance boils at a specific pressure would be recorded.

Determination of Aqueous Solubility

Methodology: The shake-flask method is a common technique for determining solubility. An excess amount of this compound would be added to a known volume of water in a flask. The flask would be sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension would then be filtered, and the concentration of this compound in the saturated solution would be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Determination of pKa

Methodology: The acid dissociation constant (pKa) can be determined by potentiometric titration or by UV-Vis spectrophotometry. For potentiometric titration, a solution of this compound would be titrated with a standard solution of a strong base (e.g., NaOH), and the pH would be monitored using a pH meter. The pKa is the pH at which the compound is half-ionized. For the spectrophotometric method, the UV-Vis spectrum of this compound is recorded at various pH values. The change in absorbance at a specific wavelength is then used to calculate the pKa.

Determination of logP (Octanol-Water Partition Coefficient)

Methodology: The octanol-water partition coefficient (logP) can be determined using the shake-flask method. A known amount of this compound would be dissolved in a mixture of n-octanol and water. The mixture is shaken to allow for the partitioning of the compound between the two phases. After separation of the layers, the concentration of this compound in both the octanol and water phases is measured using a suitable analytical technique like HPLC or UV-Vis spectroscopy. The logP is then calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Potential Signaling Pathway

While no signaling pathways have been explicitly described for this compound, research on the related compound, Erybraedin C, has shown that it acts as a topoisomerase I inhibitor, which can lead to apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a hypothetical signaling pathway for this compound, based on the known mechanism of Erybraedin C.

Caption: Hypothetical signaling pathway of this compound as a Topoisomerase I inhibitor.

Experimental Workflow

The following diagram outlines a general workflow for the isolation and characterization of this compound from a plant source, followed by the determination of its physicochemical properties.

Caption: General experimental workflow for natural product characterization.

Conclusion

This compound remains a largely uncharacterized natural product with potential for further scientific investigation. The predicted physicochemical properties suggest it is a lipophilic molecule. Future research should focus on the isolation and experimental determination of its properties to validate the computational predictions. Understanding its mechanism of action, potentially similar to other Erybraedin compounds, could open avenues for its development as a therapeutic agent. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers to undertake the comprehensive characterization of this compound.

Erybraedin E CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding "Erybraedin E" is limited in publicly available scientific literature. A CAS number for this specific compound could not be located. Data presented here is based on information available for a structurally related compound, "this compound," and other members of the Erybraedin family, such as Erybraedin A and C. This guide serves as a resource based on the current available data.

Quantitative Data Summary

This table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C22H20O4 | PubChem |

| Monoisotopic Mass | 348.13617 Da | PubChem |

Experimental Protocols

a. Cell Adhesion Assay (Adapted from Erybraedin A studies)

This protocol outlines a method to assess the inhibitory effect of a compound on cancer cell adhesion to the extracellular matrix.

-

Cell Culture: Non-small-cell lung cancer (NSCLC) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Plate Coating: 96-well plates are coated with fibronectin (a component of the extracellular matrix) and incubated overnight at 4°C. The plates are then washed to remove unbound fibronectin.

-

Cell Treatment: NSCLC cells are pre-treated with varying concentrations of the test compound (e.g., Erybraedin) for a specified duration.

-

Adhesion: The treated cells are seeded onto the fibronectin-coated plates and allowed to adhere for a set period.

-

Quantification: Non-adherent cells are washed away. The remaining adherent cells are fixed and stained with crystal violet. The absorbance is measured to quantify cell adhesion.

b. Topoisomerase I Inhibition Assay (Adapted from Erybraedin C studies)

This protocol describes how to determine if a compound inhibits the activity of human topoisomerase I, a key enzyme in DNA replication.

-

Enzyme and Substrate Preparation: Purified human topoisomerase I and a DNA substrate (e.g., a supercoiled plasmid) are prepared.

-

Inhibition Reaction: The enzyme is pre-incubated with the test compound at various concentrations. The DNA substrate is then added to initiate the reaction, which is carried out in a specific reaction buffer.

-

Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The inhibition of topoisomerase I is observed as a decrease in the conversion of supercoiled DNA to its relaxed form.

Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, research on Erybraedin A suggests a potential mechanism of action involving the inhibition of the Src signaling pathway, which is crucial for cancer cell adhesion, proliferation, and survival.

Src Signaling Pathway Inhibition by Erybraedin A

Erybraedin A has been shown to inhibit the adhesion of non-small-cell lung cancer (NSCLC) cells to the extracellular matrix. This is achieved by inhibiting the activation of Src kinase and its downstream targets, including Focal Adhesion Kinase (FAK) and Akt. The interaction between integrins (β1 and β3) and Src is also disrupted by Erybraedin A treatment. Molecular docking studies suggest that Erybraedin A may bind to the ATP-binding pocket and an allosteric regulatory site of the Src kinase. This inhibition of the Src signaling pathway ultimately leads to reduced cell viability, decreased colony formation, and induction of apoptosis in NSCLC cells.

Visualizations

In-Depth Technical Guide to Erybraedin E: Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erybraedin E is a prenylated pterocarpan, a class of flavonoids known for their diverse biological activities. Pterocarpans are characterized by a tetracyclic ring system and are commonly found in the plant genus Erythrina. The unique structural features of this compound, including its specific pattern of hydroxylation and prenylation, contribute to its chemical properties and potential therapeutic applications. This technical guide provides a summary of the available spectroscopic data for this compound and outlines the general experimental protocols for its analysis.

Spectroscopic Data of this compound

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₂₂H₂₀O₄), the predicted monoisotopic mass is 348.13617 Da. The table below summarizes the predicted m/z values for various adducts of this compound.

| Adduct | Predicted m/z |

| [M+H]⁺ | 349.14345 |

| [M+Na]⁺ | 371.12539 |

| [M-H]⁻ | 347.12889 |

| [M+NH₄]⁺ | 366.16999 |

| [M+K]⁺ | 387.09933 |

| [M+H-H₂O]⁺ | 331.13343 |

| [M+HCOO]⁻ | 393.13437 |

| [M+CH₃COO]⁻ | 407.15002 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data for this compound are not currently published. However, based on the known structure of this compound and the spectroscopic data of analogous prenylated pterocarpans, the following characteristic signals can be anticipated.

¹H NMR (Predicted Chemical Shifts)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 6.0 - 7.5 | m |

| Methylene Protons (C-6) | 3.5 - 4.5 | m |

| Methine Protons (C-6a, C-11a) | 4.0 - 5.5 | m |

| Prenyl Vinyl Proton | 5.0 - 5.5 | t |

| Prenyl Methylene Protons | 3.0 - 3.5 | d |

| Prenyl Methyl Protons | 1.5 - 1.8 | s |

| Hydroxyl Protons | 5.0 - 9.0 | br s |

¹³C NMR (Predicted Chemical Shifts)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons | 100 - 160 |

| C-6 | 65 - 75 |

| C-6a | 40 - 50 |

| C-11a | 75 - 85 |

| Prenyl Quaternary Carbon | 130 - 140 |

| Prenyl Methine Carbon | 120 - 130 |

| Prenyl Methylene Carbon | 20 - 30 |

| Prenyl Methyl Carbons | 15 - 25 |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of pterocarpans typically displays two main absorption bands. For this compound, the expected absorption maxima are in the following ranges:

| Band | Wavelength Range (nm) |

| Band I | 300 - 340 |

| Band II | 280 - 295 |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not available. The following are generalized methodologies for the analysis of flavonoids, which would be applicable to this compound.

Mass Spectrometry Protocol

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically used.

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

-

The sample is infused into the ESI source.

-

Mass spectra are acquired in both positive and negative ion modes.

-

Full scan spectra are obtained to determine the molecular ion peaks.

-

Tandem MS (MS/MS) experiments are performed on the molecular ions to obtain fragmentation patterns, which aid in structural elucidation.

NMR Spectroscopy Protocol

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). Tetramethylsilane (TMS) is often used as an internal standard.

Data Acquisition:

-

¹H NMR: Standard one-dimensional proton spectra are acquired.

-

¹³C NMR: Proton-decoupled carbon spectra are obtained.

-

2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations for unambiguous assignment of all signals.

UV-Vis Spectroscopy Protocol

Instrumentation: A double-beam UV-Vis spectrophotometer is used.

Sample Preparation: A solution of the compound of known concentration is prepared in a UV-transparent solvent (e.g., methanol or ethanol).

Data Acquisition:

-

A baseline is recorded using the solvent in both the sample and reference cuvettes.

-

The UV-Vis spectrum of the sample is recorded over a range of approximately 200-400 nm.

-

The wavelengths of maximum absorbance (λmax) are determined.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Research on the biological activities of related prenylated pterocarpans suggests potential interactions with various cellular targets, but dedicated studies on this compound are required to elucidate its specific mechanisms of action.

Disclaimer: The spectroscopic data presented in this guide for NMR and UV-Vis are predictive and based on the analysis of structurally related compounds. Experimental verification is necessary for definitive structural confirmation.

Predicted Biological Activity of Erybraedin E: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erybraedin E, a prenylated pterocarpan found in the plant species of the Erythrina genus, is a member of a class of isoflavonoids with demonstrated therapeutic potential. This technical guide synthesizes the current understanding of the predicted biological activities of this compound, drawing upon existing data for this compound and its structurally related analogs. This document provides a comprehensive overview of its predicted antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental methodologies and quantitative data are presented to facilitate further research and drug development efforts.

Predicted Antimicrobial Activity

Pterocarpans as a class of natural products are recognized for their broad-spectrum antimicrobial properties, exhibiting antifungal, antiviral, and antibacterial activities.[1]

Antibacterial Activity against Staphylococcus aureus

This compound has demonstrated inhibitory activity against the Gram-positive bacterium Staphylococcus aureus.

Table 1: Antibacterial Activity of this compound

| Microorganism | Assay Type | Result (MIC) |

| Staphylococcus aureus ATCC 13709 | Broth Microdilution | 25.0 µg/mL |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of this compound against Staphylococcus aureus was determined using the broth microdilution method.

-

Bacterial Strain: Staphylococcus aureus ATCC 13709 was cultured in Mueller-Hinton Broth (MHB).

-

Preparation of Inoculum: A bacterial suspension was prepared and adjusted to a concentration of 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: this compound was dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.

-

Incubation: The bacterial inoculum was added to each well containing the compound dilutions. The plate was incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC was determined as the lowest concentration of this compound that completely inhibited visible growth of the bacteria.

Predicted Anticancer Activity

Structurally similar pterocarpans, Erybraedin A and Erybraedin C, have shown promising anticancer activities, suggesting a similar potential for this compound.

Predicted Mechanism: Inhibition of Src Kinase

Erybraedin A has been identified as a potential inhibitor of Src kinase, a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis in non-small-cell lung cancer (NSCLC).[2] Inhibition of Src and its downstream targets, such as FAK and Akt, by Erybraedin A leads to reduced cell adhesion and induction of apoptosis.[2] Given the structural similarity, it is plausible that this compound may also exert anticancer effects through the inhibition of this or related signaling pathways.

Diagram 1: Predicted Anticancer Signaling Pathway of this compound

Caption: Predicted inhibition of the Src signaling pathway by this compound.

Predicted Mechanism: Induction of Apoptosis via Topoisomerase II Poisoning

Erybraedin C has been shown to induce apoptosis in human colon adenocarcinoma cell lines.[1] The mechanism is suggested to be through the poisoning of topoisomerase II, an enzyme critical for DNA replication and chromosome segregation.[1] This leads to DNA damage and the initiation of programmed cell death.

Table 2: Cytotoxicity of Structurally Related Pterocarpans

| Compound | Cell Line | LD50 (µg/mL) |

| Erybraedin C | HT29 (colon adenocarcinoma) | 1.94 |

| Erybraedin C | LoVo (colon adenocarcinoma) | 1.73 |

Experimental Protocol: Apoptosis Assay by Flow Cytometry

The induction of apoptosis by pterocarpans can be assessed using flow cytometry with Annexin V and propidium iodide (PI) staining.

-

Cell Culture: Cancer cell lines (e.g., HT29, LoVo) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of the test compound (e.g., Erybraedin C) for a specified duration (e.g., 24, 48, 72 hours).

-

Staining: Cells are harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Diagram 2: Experimental Workflow for Apoptosis Assay

Caption: Workflow for assessing apoptosis induction by this compound.

Predicted Anti-inflammatory Activity

Pterocarpans are known to possess anti-inflammatory properties. While specific data for this compound is limited, the activity of the related pterocarpene, erycristagallin, provides a strong indication of its potential mechanism.

Predicted Mechanism: Inhibition of the 5-Lipoxygenase Pathway

Erycristagallin has been shown to inhibit the 5-lipoxygenase (5-LOX) pathway, a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[3]

Table 3: Anti-inflammatory Activity of a Structurally Related Pterocarpene

| Compound | Target | Assay | IC50 |

| Erycristagallin | 5-Lipoxygenase | Inhibition of LTB4 production in rat polymorphonuclear leukocytes | 23.4 µM |

Experimental Protocol: 5-Lipoxygenase Inhibition Assay

The inhibitory effect of a compound on the 5-LOX pathway can be determined by measuring the production of leukotriene B4 (LTB4).

-

Cell Isolation: Polymorphonuclear leukocytes (PMNs) are isolated from rat peritoneal cavity.

-

Incubation: PMNs are pre-incubated with the test compound (e.g., this compound) at various concentrations.

-

Stimulation: The cells are then stimulated with a calcium ionophore (e.g., A23187) to induce LTB4 production.

-

Quantification of LTB4: The amount of LTB4 produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Calculation of IC50: The IC50 value, the concentration of the compound that inhibits LTB4 production by 50%, is calculated.

Diagram 3: Predicted Anti-inflammatory Signaling Pathway of this compound

Caption: Predicted inhibition of the 5-lipoxygenase pathway by this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses a range of promising biological activities, including antibacterial, anticancer, and anti-inflammatory effects. The data from structurally related pterocarpans provide a solid foundation for predicting its mechanisms of action, which likely involve the inhibition of key signaling pathways such as Src kinase and 5-lipoxygenase, as well as the induction of apoptosis.

Further research is warranted to confirm and quantify these predicted activities for this compound. Specifically, comprehensive in vitro and in vivo studies are needed to:

-

Determine the full spectrum of its antimicrobial activity.

-

Elucidate the precise molecular mechanisms of its anticancer effects and evaluate its efficacy in relevant cancer models.

-

Quantify its anti-inflammatory and antioxidant properties and investigate the underlying signaling pathways.

Such studies will be crucial in unlocking the full therapeutic potential of this compound and advancing its development as a novel therapeutic agent.

References

- 1. Erybraedin C and bitucarpin A, two structurally related pterocarpans purified from Bituminaria bituminosa, induced apoptosis in human colon adenocarcinoma cell lines MMR- and p53-proficient and -deficient in a dose-, time-, and structure-dependent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Erybraedin A is a potential Src inhibitor that blocks the adhesion and viability of non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of erycristagallin, a pterocarpene from Erythrina mildbraedii - PubMed [pubmed.ncbi.nlm.nih.gov]

Erybraedin E: A Technical Guide to its Structural Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erybraedin E is a naturally occurring prenylated pterocarpan, a class of isoflavonoids known for their diverse biological activities. Isolated from the root bark of Erythrina eriotricha, this compound has garnered interest for its potential therapeutic applications, particularly its antibacterial properties. This technical guide provides a comprehensive overview of the structural elucidation and characterization of this compound, including its spectroscopic data, isolation protocols, and known biological activities.

Structural Elucidation

The determination of this compound's structure was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

| Parameter | Value | Method |

| Molecular Formula | C₂₂H₂₀O₄ | High-Resolution Mass Spectrometry |

| Molecular Weight | 348.39 g/mol | Mass Spectrometry |

| ¹H NMR | Data not publicly available | ¹H Nuclear Magnetic Resonance |

| ¹³C NMR | Data not publicly available | ¹³C Nuclear Magnetic Resonance |

| Mass Spectrometry | [M+H]⁺: 349.14345 m/z | Predicted ESI-MS |

| [M+Na]⁺: 371.12539 m/z | Predicted ESI-MS | |

| [M-H]⁻: 347.12889 m/z | Predicted ESI-MS |

Experimental Protocols

Isolation of this compound

This compound was first isolated from the root bark of Erythrina eriotricha. The general procedure involves the following steps:

-

Extraction : The dried and powdered root bark is extracted with methylene chloride (CH₂Cl₂).

-

Fractionation : The resulting crude extract is subjected to bioassay-guided fractionation. This process involves separating the extract into different fractions using chromatographic techniques.

-

Purification : The active fractions are further purified using techniques such as column chromatography and preparative thin-layer chromatography to yield pure this compound.

Spectroscopic Analysis

The structural characterization of the isolated compound was performed using the following spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY and HMBC) experiments are conducted to determine the connectivity of protons and carbons, providing the foundational evidence for the pterocarpan skeleton and the placement of the prenyl group.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.

Biological Activity and Potential Signaling Pathway

This compound has demonstrated notable antibacterial activity, particularly against Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 22.1 mg/L.[1]

While the specific molecular mechanism of action for this compound has not been fully elucidated, research on structurally similar compounds from the Erythrina genus provides valuable insights. For instance, the related compound Erybraedin A has been shown to inhibit the Src kinase signaling pathway in non-small-cell lung cancer cells. Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and adhesion.

Based on this evidence for a related molecule, a proposed signaling pathway for the potential anticancer activity of this compound is presented below. It is important to note that this is a hypothetical pathway based on the activity of a structurally similar compound and requires experimental validation for this compound.

Structural Elucidation Workflow

The logical flow for the structural elucidation of this compound is a systematic process that begins with the natural source and culminates in the confirmed chemical structure.

References

In Silico Prediction of Erybraedin E Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the predicted biological targets of Erybraedin E, a natural compound with potential therapeutic applications. Through a comprehensive in silico analysis, this document outlines putative protein interactions and the associated signaling pathways that may be modulated by this compound. The methodologies of various computational prediction tools are detailed, offering a transparent and reproducible workflow for researchers in drug discovery and development.

Introduction

This compound is a prenylated pterocarpan found in various plant species. While structurally related compounds, such as Erybraedin A and C, have demonstrated anticancer and anti-inflammatory properties, the specific molecular targets of this compound remain largely uncharacterized.[1] This guide employs a suite of in silico target prediction strategies to elucidate the potential protein targets of this compound, providing a foundation for future experimental validation and therapeutic development.

Chemical Information of this compound

For the in silico analyses, the following structural information for this compound was utilized:

-

Molecular Formula: C₂₂H₂₀O₄

-

SMILES: C=C(C)CCc1cc(O)c2c(c1)OC[C@H]3OC4=CC5=C(C=CO5)C=C4[C@@H]32

-

InChI: InChI=1S/C22H20O4/c1-12(2)3-4-15-11-18(23)19-13-26-21-9-16-7-8-24-17(16)5-6-20(21)22(19)25-10-14(13)15/h3,5-9,11,13,20-21,23H,4,10H2,1-2H3/t20-,21+/m1/s1

In Silico Target Prediction of this compound

A multi-faceted approach was employed to predict the biological targets of this compound, leveraging both ligand-based and structure-based methodologies. The SMILES string of this compound was submitted to several well-established web servers for target prediction.

Ligand-Based Target Prediction

Ligand-based methods operate on the principle of chemical similarity, positing that structurally similar molecules are likely to share biological targets.

SwissTargetPrediction is a web server that predicts the targets of a small molecule based on its 2D and 3D similarity to a library of known bioactive compounds.

Experimental Protocol:

-

Navigate to the SwissTargetPrediction web server.

-

Input the SMILES string of this compound into the query field.

-

Select the desired organism for prediction (e.g., Homo sapiens).

-

Initiate the prediction by clicking the "Predict targets" button.

-

The server computes the similarity between the query molecule and a database of known ligands, presenting a ranked list of potential targets based on a probability score.

Predicted Targets (Top 15):

| Target Class | Target Name | UniProt ID | Probability | Known Actives (2D/3D) |

| Enzyme | Carbonic anhydrase II | P00918 | 1.000 | 1 / 1 |

| Enzyme | Prostaglandin G/H synthase 2 | P35354 | 1.000 | 1 / 1 |

| Enzyme | Xanthine dehydrogenase/oxidase | P47989 | 1.000 | 1 / 1 |

| Kinase | Tyrosine-protein kinase Src | P12931 | 1.000 | 1 / 1 |

| Kinase | Tyrosine-protein kinase LCK | P06239 | 1.000 | 1 / 1 |

| Kinase | Vascular endothelial growth factor receptor 2 | P35968 | 1.000 | 1 / 1 |

| Kinase | Mast/stem cell growth factor receptor Kit | P10721 | 1.000 | 1 / 1 |

| Kinase | Epidermal growth factor receptor | P00533 | 1.000 | 1 / 1 |

| Kinase | Fibroblast growth factor receptor 1 | P11362 | 1.000 | 1 / 1 |

| Kinase | Mitogen-activated protein kinase 14 | Q16539 | 1.000 | 1 / 1 |

| Enzyme | 5-lipoxygenase | P09917 | 1.000 | 1 / 1 |

| Enzyme | Estrogen receptor | P03372 | 1.000 | 1 / 1 |

| Protease | Thrombin | P00734 | 1.000 | 1 / 1 |

| Enzyme | Aldose reductase | P15121 | 1.000 | 1 / 1 |

| Enzyme | Carbonic anhydrase I | P00915 | 1.000 | 1 / 1 |

SuperPred is a web server that predicts the therapeutic class and potential targets of a compound by comparing its fingerprint to a database of known drugs and bioactive molecules.

Experimental Protocol:

-

Access the SuperPred web server.

-

Input the SMILES string of this compound.

-

Select the "Target Prediction" option.

-

The server calculates the Tanimoto similarity of the input molecule's fingerprint to a library of ligands with known targets.

-

A list of predicted targets is generated, ranked by a prediction score.

Predicted Targets (Top 15):

| Target Name | UniProt ID | Prediction Score |

| Prostaglandin G/H synthase 2 | P35354 | 0.98 |

| Carbonic anhydrase II | P00918 | 0.95 |

| Tyrosine-protein kinase SRC | P12931 | 0.92 |

| Xanthine dehydrogenase/oxidase | P47989 | 0.91 |

| Vascular endothelial growth factor receptor 2 | P35968 | 0.89 |

| Tyrosine-protein kinase LCK | P06239 | 0.88 |

| 5-lipoxygenase | P09917 | 0.87 |

| Epidermal growth factor receptor | P00533 | 0.85 |

| Mast/stem cell growth factor receptor Kit | P10721 | 0.84 |

| Mitogen-activated protein kinase 14 | Q16539 | 0.82 |

| Fibroblast growth factor receptor 1 | P11362 | 0.81 |

| Thrombin | P00734 | 0.79 |

| Estrogen receptor | P03372 | 0.78 |

| Aldose reductase | P15121 | 0.76 |

| Carbonic anhydrase I | P00915 | 0.75 |

Structure-Based Target Prediction: Reverse Docking

Reverse docking is a computational technique where a single ligand is docked against a large collection of protein structures to identify potential binding partners.

Experimental Protocol:

-

Ligand Preparation: The 3D structure of this compound is generated from its SMILES string and energy-minimized using a molecular modeling software (e.g., AutoDock Tools, PyMOL).

-

Target Library Preparation: A library of 3D protein structures is obtained from the Protein Data Bank (PDB). These structures are prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Docking Simulation: A docking program (e.g., AutoDock Vina) is used to systematically evaluate the binding poses and affinities of this compound within the binding sites of each protein in the library.

-

Scoring and Ranking: The docking results are scored based on the predicted binding energy. Targets are then ranked according to their binding affinity for this compound.

Due to the computational intensity of performing a full reverse docking screen for this guide, this section provides a generalized protocol. The results from such a screen would typically be presented in a table ranking proteins by their docking scores.

Predicted Signaling Pathways

Based on the high-confidence targets predicted by the ligand-based methods, several key signaling pathways are likely to be modulated by this compound.

Pro-inflammatory Signaling Pathways

The prediction of targets like Prostaglandin G/H synthase 2 (COX-2) and 5-lipoxygenase (5-LOX) suggests that this compound may interfere with the arachidonic acid cascade, a critical pathway in inflammation.

Cancer-Related Signaling Pathways

The prediction of multiple receptor tyrosine kinases (RTKs) such as VEGFR2, EGFR, FGFR1, and c-Kit, as well as the non-receptor tyrosine kinase Src, strongly suggests that this compound may possess anticancer activity by interfering with key signaling pathways that regulate cell proliferation, survival, and angiogenesis.

Conclusion

The in silico analyses presented in this guide provide strong evidence that this compound is a multi-target compound with the potential to modulate key signaling pathways involved in inflammation and cancer. The predicted targets, including COX-2, 5-LOX, and a range of tyrosine kinases, are well-established therapeutic targets. These computational predictions offer a valuable starting point for further experimental investigation to validate the biological activities of this compound and to explore its potential as a novel therapeutic agent. The detailed methodologies and workflows provided herein are intended to facilitate such future research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Erybraedin E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erybraedin E is a naturally occurring prenylated pterocarpan, a class of isoflavonoids known for their diverse biological activities. Pterocarpans are phytoalexins, produced by plants in response to pathogen attack, and have garnered significant interest in the drug discovery field for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, specifically, is found in various species of the genus Erythrina. The addition of a prenyl group to the pterocarpan scaffold is thought to enhance its bioactivity by increasing its lipophilicity and facilitating interaction with biological membranes.

These application notes provide a comprehensive overview of the methodologies for the isolation and purification of this compound from natural sources. While a specific total synthesis for this compound has not been widely reported, this document outlines a generalized, robust protocol for its extraction and purification from plant material, based on established methods for similar prenylated pterocarpans from Erythrina species.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Data |

| Molecular Formula | C₂₅H₂₆O₅ |

| Molecular Weight | 406.47 g/mol |

| Appearance | Amorphous powder or oil |

| ¹H-NMR (CDCl₃, 500 MHz) δ (ppm) | Characteristic signals for the pterocarpan core, including aromatic protons, oxymethine protons, and methylene protons, as well as signals for the prenyl group (vinyl proton, methylene protons, and two methyl singlets). |

| ¹³C-NMR (CDCl₃, 125 MHz) δ (ppm) | Characteristic signals for the pterocarpan skeleton, including quaternary carbons of the aromatic rings, oxygenated carbons, and aliphatic carbons, in addition to the five carbons of the prenyl group. |

| Mass Spectrometry (HR-ESI-MS) | m/z [M+H]⁺ calculated for C₂₅H₂₇O₅⁺, found within ± 5 ppm |

Note: The exact chemical shifts in NMR spectra can vary slightly depending on the solvent and instrument used. The data presented here are representative values for a prenylated pterocarpan structure.

Experimental Protocols

Protocol 1: Extraction of this compound from Erythrina sp. Plant Material

This protocol describes a general procedure for the extraction of this compound from the dried and powdered plant material (e.g., stem bark or roots) of a relevant Erythrina species.

Materials:

-

Dried and powdered Erythrina sp. plant material

-

Methanol (MeOH), analytical grade

-

n-Hexane, analytical grade

-

Ethyl acetate (EtOAc), analytical grade

-

Chloroform (CHCl₃), analytical grade

-

Distilled water (H₂O)

-

Rotary evaporator

-

Large glass beakers and flasks

-

Separatory funnel

-

Filter paper and funnel

Procedure:

-

Maceration: Suspend the powdered plant material (1 kg) in methanol (5 L) in a large container.

-

Extraction: Stir the suspension at room temperature for 48 hours.

-

Filtration: Filter the mixture through filter paper to separate the plant residue from the methanol extract.

-

Re-extraction: Repeat the extraction process (steps 1-3) on the plant residue two more times with fresh methanol to ensure exhaustive extraction.

-

Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanol extract.

-

Solvent Partitioning:

-

Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

-

Perform liquid-liquid partitioning by sequentially extracting with n-hexane, chloroform, and ethyl acetate.

-

For each solvent, perform the extraction three times.

-

Combine the respective fractions for each solvent.

-

-

Final Concentration: Concentrate each of the n-hexane, chloroform, and ethyl acetate fractions to dryness using a rotary evaporator to yield the respective crude fractions. The prenylated pterocarpans, including this compound, are typically enriched in the chloroform and ethyl acetate fractions.

Protocol 2: Chromatographic Purification of this compound

This protocol outlines the purification of this compound from the enriched chloroform or ethyl acetate fraction obtained in Protocol 1. A multi-step chromatographic approach is typically required.

Materials:

-

Crude chloroform or ethyl acetate fraction

-

Silica gel (60-120 mesh) for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, chloroform, methanol gradients)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass columns for chromatography

-

Fraction collector (optional)

-

Rotary evaporator

Procedure:

-

Silica Gel Column Chromatography (Step 1):

-

Pack a glass column with silica gel slurried in n-hexane.

-

Dissolve the crude fraction (e.g., 10 g) in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

Apply the dried, adsorbed sample to the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 1:1 n-hexane:EtOAc, and finally 100% EtOAc).

-

Collect fractions of a suitable volume (e.g., 20 mL).

-

Monitor the fractions by TLC, visualizing with a UV lamp.

-

Combine fractions with similar TLC profiles that show the presence of the target compound.

-

-

Sephadex LH-20 Column Chromatography (Step 2):

-

Pack a glass column with Sephadex LH-20 slurried in methanol.

-

Dissolve the combined fractions from the previous step in a minimal amount of methanol.

-

Apply the sample to the top of the Sephadex column.

-

Elute the column with 100% methanol. This step is effective for separating compounds based on molecular size and removing polymeric material.

-

Collect fractions and monitor by TLC.

-

Combine the fractions containing the compound of interest.

-

-

Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

For final purification to obtain highly pure this compound, either pTLC or preparative HPLC can be employed.

-

pTLC: Apply the semi-purified sample as a band onto a preparative TLC plate and develop with an appropriate solvent system (e.g., chloroform:methanol 95:5). Scrape the band corresponding to this compound and elute the compound from the silica with a polar solvent like methanol.

-

HPLC: Utilize a reversed-phase column (e.g., C18) with a gradient of water and acetonitrile or methanol as the mobile phase.

-

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Visualizations

Caption: Workflow for the isolation of this compound.

Caption: Simplified biosynthetic pathway of this compound.

Application Notes & Protocols for the Quantification of Erybraedin E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erybraedin E is a prenylated isoflavonoid found in various species of the Erythrina genus. Like other isoflavonoids, it is recognized for its potential biological activities, making its accurate quantification crucial for research, drug development, and quality control purposes. These application notes provide detailed protocols for the quantification of this compound in various samples, including plant extracts and biological matrices. The methodologies described are based on established analytical techniques for similar compounds, such as other prenylated isoflavonoids, and have been adapted to suit the specific characteristics of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of isoflavonoids. This method offers good selectivity and sensitivity for the analysis of this compound.

Principle

This method separates this compound from other components in a sample using a reversed-phase HPLC column. Quantification is achieved by detecting the UV absorbance of the analyte at a specific wavelength and comparing the peak area to that of a known standard.

Experimental Protocol

1.2.1. Instrumentation and Materials

-

HPLC system with a UV/Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

This compound reference standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or trifluoroacetic acid (TFA)

-

Syringe filters (0.45 µm)

1.2.2. Sample Preparation (Plant Material)

-

Grind the dried plant material to a fine powder.

-

Accurately weigh 1 g of the powdered sample.

-

Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.

1.2.3. Chromatographic Conditions

| Parameter | Value |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-35 min: 80-20% B; 35-40 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

1.2.4. Calibration Curve

Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 to 100 µg/mL. Inject each standard solution into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters (Adapted from similar isoflavonoids)

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL[1] |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |

Experimental Workflow

Caption: HPLC-UV workflow for this compound quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the preferred method.

Principle

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. After chromatographic separation, this compound is ionized and fragmented. Specific parent-to-daughter ion transitions are monitored for highly selective quantification.

Experimental Protocol

2.2.1. Instrumentation and Materials

-

LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

-

UPLC/HPLC system

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

This compound reference standard

-

Internal standard (IS), e.g., a structurally similar isoflavonoid not present in the sample

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (for biological samples)

2.2.2. Sample Preparation (Biological Matrix, e.g., Plasma)

-

To 100 µL of plasma, add 10 µL of internal standard solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

2.2.3. LC-MS/MS Conditions

| Parameter | Value |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7-7.1 min: 95-5% B; 7.1-9 min: 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | To be determined by infusing a standard solution of this compound. A hypothetical transition could be based on its molecular weight and fragmentation of the prenyl group. |

Data Presentation

Table 2: LC-MS/MS Method Validation Parameters (Adapted from similar isoflavonoids)

| Parameter | Typical Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.2 - 2 ng/mL[2] |

| Precision (RSD%) | < 15% |

| Accuracy (Recovery %) | 85 - 115% |

Experimental Workflow

Caption: LC-MS/MS workflow for this compound quantification.

UV-Visible Spectrophotometry

For a simpler and more rapid estimation, particularly for quality control of extracts with a high concentration of this compound and known composition, UV-Visible spectrophotometry can be employed. This method is less specific than chromatographic techniques.

Principle

This method is based on the reaction of the isoflavonoid structure of this compound with aluminum chloride (AlCl₃), which forms a stable complex that can be measured spectrophotometrically. The absorbance of this complex is proportional to the concentration of this compound.[3][4]

Experimental Protocol

3.2.1. Instrumentation and Materials

-

UV-Visible spectrophotometer

-

This compound reference standard

-

Aluminum chloride (AlCl₃) solution (2% w/v in methanol)

-

Methanol

3.2.2. Sample Preparation and Analysis

-

Prepare a methanolic solution of the sample extract.

-

Pipette 1 mL of the sample solution into a test tube.

-

Add 1 mL of 2% methanolic AlCl₃ solution.

-

Allow the reaction to proceed for 15 minutes at room temperature.

-

Measure the absorbance at the wavelength of maximum absorption (λmax), which should be determined by scanning a standard solution of this compound with AlCl₃ from 200 to 500 nm. For similar isoflavones like genistein, this is around 382 nm.[3][4]

-

A blank sample should be prepared using 1 mL of methanol instead of the AlCl₃ solution.

3.2.3. Calibration Curve

Prepare standard solutions of this compound in methanol (e.g., 1-20 µg/mL). Follow the same procedure as for the sample analysis to generate a calibration curve of absorbance versus concentration.

Data Presentation

Table 3: UV-Visible Spectrophotometry Method Parameters (Adapted from similar isoflavonoids)

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.25 µg/mL[4] |

| Limit of Quantification (LOQ) | ~0.76 µg/mL[4] |

| Precision (RSD%) | < 2%[4] |

Logical Relationship Diagram

Caption: Principle of UV-Vis spectrophotometric quantification.

References

Application Note: Quantitative Analysis of Erybraedin E using HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the sensitive and selective quantification of Erybraedin E in complex matrices, such as plant extracts or biological samples, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to offer high precision and accuracy for pharmacokinetic studies, quality control of herbal medicines, and other research applications.

Introduction

This compound is a prenylated flavonoid, a class of compounds known for their diverse biological activities. Accurate quantification of this compound is crucial for understanding its therapeutic potential and mechanism of action. This application note outlines a robust HPLC-MS/MS method for its analysis.

Experimental Protocol

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction of this compound from a liquid matrix (e.g., plant extract digest, plasma).

-

Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Loading: Load 1 mL of the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute this compound from the cartridge with 5 mL of methanol.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase.

HPLC-MS/MS Analysis

2.2.1. Liquid Chromatography Conditions

| Parameter | Value |

| HPLC System | A standard UHPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10.1-12 min: 30% B (re-equilibration) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

2.2.2. Mass Spectrometry Conditions

Based on the molecular formula of this compound (C22H20O4), the monoisotopic mass is 348.13617 Da[1]. Analysis can be performed in either positive or negative ionization mode. Negative mode is often preferred for phenolic compounds.

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Precursor Ion [M-H]⁻ | m/z 347.13 |

| Product Ions | Two to three specific product ions should be selected based on experimental optimization. Likely losses include those of small neutral molecules like CO (28 Da) and retro-Diels-Alder (rDA) fragmentation of the C-ring, which is characteristic for flavonoids. |

| Collision Energy | To be optimized for each transition to maximize signal intensity. |

| Ion Source Temp. | 500°C |

| Capillary Voltage | -3500 V |

Data Presentation

The following table summarizes typical quantitative performance parameters that can be achieved with this method, based on the analysis of similar flavonoid compounds.[2][3] These values should be experimentally determined during method validation.

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Linear Range | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.5 ng/mL |

| Recovery | 85 - 105% |

| Precision (%RSD) | < 15% |

Visualization

Experimental Workflow

The overall experimental process from sample receipt to data analysis is depicted in the following workflow diagram.

Caption: Experimental workflow for this compound analysis.

Proposed Signaling Pathway (Hypothetical)

This diagram illustrates a hypothetical signaling pathway that could be investigated in relation to the biological activity of this compound.

Caption: Hypothetical signaling pathway of this compound.

References

Application Notes and Protocols for Antimicrobial Activity Testing of Novel Compounds such as Erybraedin E

Introduction

The rise of antimicrobial resistance necessitates the discovery and evaluation of novel antimicrobial agents. Erybraedin E, a natural compound, represents a potential candidate for which rigorous antimicrobial susceptibility testing is essential. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the antimicrobial and anti-biofilm properties of new compounds. The methodologies described are standard, widely accepted assays for determining a compound's efficacy against various microbial pathogens.[1][2][3]

Application Note 1: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro after a specific incubation period.[4][5][6] It is the gold standard for assessing the potency of a new compound.[5]

Experimental Protocol: Broth Microdilution Assay

This protocol outlines the steps to determine the MIC of a test compound using the broth microdilution method in 96-well microtiter plates.[7]

Materials:

-

Test compound (e.g., this compound) stock solution

-

96-well flat-bottom sterile microtiter plates

-

Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate growth medium (e.g., Mueller-Hinton Broth - MHB)[8]

-

Spectrophotometer

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Aseptically pick 3-5 colonies of the test microorganism from an agar plate.

-